4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
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Overview
Description
4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide is a chemical compound with the molecular formula C₅H₈IN₃O₂S It is known for its unique structure, which includes an imidazole ring substituted with an iodine atom and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide typically involves the iodination of N,N-dimethyl-1H-imidazole-1-sulfonamide. One common method includes the reaction of N,N-dimethyl-1H-imidazole-1-sulfonamide with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective iodination at the 4-position of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form imidazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, or methoxy derivatives of the imidazole ring.
Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Products include imidazolines or other reduced forms of the imidazole ring.
Scientific Research Applications
4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets. The iodine atom and sulfonamide group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with nucleic acids and proteins, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide
- 4-Chloro-N,N-dimethyl-1H-imidazole-1-sulfonamide
- 4-Fluoro-N,N-dimethyl-1H-imidazole-1-sulfonamide
Uniqueness
4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The iodine atom enhances the compound’s reactivity and binding affinity, making it a valuable tool in various scientific applications. Its larger atomic size and higher polarizability compared to other halogens contribute to its unique behavior in chemical reactions and biological interactions.
Properties
IUPAC Name |
4-iodo-N,N-dimethylimidazole-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN3O2S/c1-8(2)12(10,11)9-3-5(6)7-4-9/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJHNZMKMJPPGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(N=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8IN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378429 |
Source
|
Record name | 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135773-25-0 |
Source
|
Record name | 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl 4-iodo-1H-imidazole-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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